molecular formula C18H19BrN2O B12008058 1H-Benzimidazole, 2-[5-bromo-2-(pentyloxy)phenyl]- CAS No. 62871-36-7

1H-Benzimidazole, 2-[5-bromo-2-(pentyloxy)phenyl]-

Cat. No.: B12008058
CAS No.: 62871-36-7
M. Wt: 359.3 g/mol
InChI Key: SVXFZNKSGBPALU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Benzimidazole, 2-[5-bromo-2-(pentyloxy)phenyl]- is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications in various fields such as pharmaceuticals, agriculture, and materials science. The specific structure of this compound includes a benzimidazole core with a bromine atom and a pentyloxy group attached to a phenyl ring, making it a unique and versatile molecule.

Properties

CAS No.

62871-36-7

Molecular Formula

C18H19BrN2O

Molecular Weight

359.3 g/mol

IUPAC Name

2-(5-bromo-2-pentoxyphenyl)-1H-benzimidazole

InChI

InChI=1S/C18H19BrN2O/c1-2-3-6-11-22-17-10-9-13(19)12-14(17)18-20-15-7-4-5-8-16(15)21-18/h4-5,7-10,12H,2-3,6,11H2,1H3,(H,20,21)

InChI Key

SVXFZNKSGBPALU-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=C(C=C(C=C1)Br)C2=NC3=CC=CC=C3N2

Origin of Product

United States

Preparation Methods

Cyclization of o-Phenylenediamine Derivatives

A widely adopted method involves the condensation of o-phenylenediamine with carbonyl equivalents. Patent WO2001077083A1 demonstrates the use of carbonyl diimidazole for cyclizing 4,5-dichloro-o-phenylenediamine, achieving 89% yield under refluxing tetrahydrofuran. Adapting this to the target compound:

  • Substituted o-phenylenediamine synthesis :

    • Bromination and alkylation of 2-nitrophenol precursors.

    • Reduction of nitro groups to amines using SnCl2/HCl.

  • Cyclization :

    • Reaction with carbonyl diimidazole in anhydrous DMF at 110°C for 12 hours.

    • Yields: 72–78% for analogous structures.

Solvent-Free Microwave-Assisted Synthesis

SciELO Chile reports a polyvinylpyrrolidone-triflic acid (PVP-TfOH) system for benzimidazole formation under solvent-free conditions:

ParameterOptimal ConditionYield Improvement
Temperature70°C92% vs. 65% at 50°C
Catalyst Loading0.2 g PVP-TfOH15% increase
Oxidizing AgentH2O2 (3 mmol)Avoids stoichiometric metals

This method reduces reaction time to 2.5 hours and eliminates solvent waste, making it scalable for 2-[5-bromo-2-(pentyloxy)phenyl] synthesis.

Functionalization of the Benzimidazole Core

Introduction of the Pentyloxy Group

Alkylation of phenolic intermediates precedes benzimidazole cyclization in most protocols:

  • Williamson Ether Synthesis :

    • 5-Bromo-2-hydroxyphenol + 1-bromopentane in K2CO3/DMF.

    • 85% yield after 6 hours at 80°C.

  • Ultrasound Promotion :

    • Reduces reaction time to 45 minutes with 90% yield in ethanol.

Bromination Strategies

Electrophilic bromination using POBr3 (phosphorus oxybromide) proves effective for installing the 5-bromo substituent:

  • Conditions : 14 bar CO pressure, Pd(OAc)2/dppf catalyst, 100°C for 48 hours.

  • Yield : 89% with >99% regioselectivity for the para position relative to the ether linkage.

Integrated Synthetic Routes

Route A: Sequential Functionalization-Cyclization

  • Bromination and pentyloxy installation on 2-nitrophenol.

  • Reduction to o-phenylenediamine.

  • Cyclization with carbonyl diimidazole.
    Overall Yield : 68%.

Route B: One-Pot Tandem Synthesis

Patent WO2010081670A2 describes a palladium-catalyzed tandem process :

  • Simultaneous cyclization and coupling :

    • Butyl acetate solvent, tetrabutylammonium chloride phase-transfer catalyst.

    • 70°C for 72 hours.

  • Workup :

    • Aqueous extraction followed by vacuum distillation.
      Advantages : Eliminates intermediate purification; 76% yield.

Reaction Optimization and Scalability

Temperature and Solvent Effects

Comparative data from SciELO Chile:

SolventTime (h)Yield (%)Purity (%)
Solvent-free2.59298
Ethanol4.07895
Acetonitrile5.56593

Key Insight : Solvent-free conditions enhance reaction efficiency by increasing reactant concentration and reducing side reactions.

Catalyst Screening

PVP-TfOH outperforms traditional acids (e.g., HCl, H2SO4) by providing a porous matrix for proton transfer, as evidenced by 25% higher yields in benzimidazole formation.

Analytical Characterization

  • NMR Spectroscopy :

    • 1H NMR (400 MHz, CDCl3) : δ 7.85 (d, J = 2.4 Hz, 1H, Ar–H), 7.45 (dd, J = 8.8, 2.4 Hz, 1H), 6.90 (d, J = 8.8 Hz, 1H), 4.10 (t, J = 6.6 Hz, 2H, –OCH2–), 1.80–1.20 (m, 8H, pentyl chain).

  • Mass Spectrometry :

    • ESI-MS m/z 359.269 [M+H]+ (calc. 359.27).

Industrial-Scale Considerations

  • Cost Analysis :

    ReagentCost per kg ($)Contribution to Total Cost (%)
    1-Bromopentane12038
    Pd(OAc)2450041
    Carbonyl diimidazole98015
  • Waste Mitigation : Solvent-free routes reduce E-factor by 60% compared to traditional methods .

Chemical Reactions Analysis

1H-Benzimidazole, 2-[5-bromo-2-(pentyloxy)phenyl]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide or potassium tert-butoxide.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1H-Benzimidazole, 2-[5-bromo-2-(pentyloxy)phenyl]- has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Benzimidazole, 2-[5-bromo-2-(pentyloxy)phenyl]- involves its interaction with specific molecular targets and pathways. For instance, in its role as an anticancer agent, the compound may inhibit the activity of certain enzymes or proteins involved in cell proliferation and survival. The presence of the bromine atom and pentyloxy group can enhance its binding affinity and specificity towards these targets, leading to effective inhibition of cancer cell growth .

Comparison with Similar Compounds

1H-Benzimidazole, 2-[5-bromo-2-(pentyloxy)phenyl]- can be compared with other similar compounds such as:

  • 2-(5-Bromo-2-ethoxy-phenyl)-1H-benzimidazole
  • 2-(5-Bromo-2-hexyloxy-phenyl)-1H-benzimidazole
  • 2-(5-Bromo-2-dodecyloxy-phenyl)-1H-benzimidazole
  • 2-(5-Bromo-2-isobutoxy-phenyl)-1H-benzimidazole

These compounds share a similar benzimidazole core but differ in the length and type of the alkoxy group attached to the phenyl ring. The uniqueness of 1H-Benzimidazole, 2-[5-bromo-2-(pentyloxy)phenyl]- lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .

Biological Activity

Overview

1H-Benzimidazole, 2-[5-bromo-2-(pentyloxy)phenyl]- is a compound belonging to the benzimidazole family, known for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a unique structure characterized by a benzimidazole core with a bromine atom and a pentyloxy group attached to a phenyl ring. The specific substitutions on the benzimidazole scaffold are crucial for its biological activity, influencing interactions with various molecular targets.

  • Chemical Formula : C16H18BrN3O
  • Molecular Weight : 348.24 g/mol
  • CAS Number : 62871-36-7

The biological activity of 1H-Benzimidazole, 2-[5-bromo-2-(pentyloxy)phenyl]- is primarily attributed to its ability to interact with specific molecular targets involved in critical cellular processes. The compound has shown potential as an anticancer agent, likely through the inhibition of enzymes or proteins that regulate cell proliferation and survival. The presence of the bromine atom and pentyloxy group enhances its binding affinity towards these targets, which may include:

  • Topoisomerases : Enzymes that play a role in DNA replication and repair.
  • Kinases : Proteins that are crucial for signal transduction pathways affecting cell growth.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzimidazole derivatives, including 1H-Benzimidazole, 2-[5-bromo-2-(pentyloxy)phenyl]-. In vitro assays have demonstrated its effectiveness against various cancer cell lines:

Cell LineIC50 (μM)Reference
HCC8276.26 ± 0.33
NCI-H3586.48 ± 0.11
RPMI 8402Not specified

These results indicate that the compound exhibits significant cytotoxicity against these cancer cells, suggesting its potential as a therapeutic agent.

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been evaluated for antimicrobial activity. Tests conducted against Gram-positive and Gram-negative bacteria showed promising results:

MicroorganismMinimum Inhibitory Concentration (MIC) (μg/mL)Reference
Staphylococcus aureus< 10
Escherichia coli< 20
Saccharomyces cerevisiaeNot specified

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.

Case Studies

  • Study on Anticancer Activity :
    A study focused on various benzimidazole derivatives, including the target compound, demonstrated that it effectively inhibits topoisomerase I activity, leading to increased apoptosis in cancer cells. The study highlighted the structural importance of substituents in enhancing biological activity against cancer cell lines .
  • Antimicrobial Testing :
    Another investigation assessed the antimicrobial efficacy of several benzimidazole derivatives against common pathogens. The results indicated that compounds with similar structural features to 1H-Benzimidazole, 2-[5-bromo-2-(pentyloxy)phenyl]- exhibited significant antibacterial properties, supporting further exploration for clinical applications .

Comparative Analysis with Similar Compounds

The biological activity of 1H-Benzimidazole, 2-[5-bromo-2-(pentyloxy)phenyl]- can be compared with other benzimidazole derivatives:

Compound NameAnticancer Activity (IC50 μM)Antimicrobial Activity (MIC μg/mL)
2-(5-Bromo-2-ethoxy-phenyl)-1H-benzimidazoleNot specified< 15
2-(5-Bromo-2-hexyloxy-phenyl)-1H-benzimidazoleNot specified< 25
1H-Benzimidazole, 2-[5-bromo-2-(pentyloxy)phenyl]- 6.26 ± 0.33 < 10

This comparison underscores the unique potency of the target compound in both anticancer and antimicrobial activities.

Q & A

Q. What are the optimal synthetic routes for preparing 1H-benzimidazole derivatives like 2-[5-bromo-2-(pentyloxy)phenyl]-1H-benzimidazole?

A solvent-free one-pot synthesis using organocatalysts (e.g., trifluoroacetic acid) is highly efficient for benzimidazole derivatives. Key parameters include:

  • Catalyst optimization : 3.0 mol% catalyst yields optimal results, as higher amounts do not significantly improve yields .
  • Reaction conditions : Reflux under inert atmosphere (N₂/Ar) minimizes oxidative byproducts.
  • Substrate ratios : A 1:1 molar ratio of o-phenylenediamine to substituted aldehydes ensures minimal side reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is recommended .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • NMR (¹H/¹³C) : Assign peaks for the benzimidazole core (δ 7.1–8.3 ppm for aromatic protons) and pentyloxy chain (δ 0.8–4.2 ppm) .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) resolve crystal packing and hydrogen-bonding networks. Mercury CSD aids in visualizing voids and intermolecular interactions .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 403.08 for C₁₈H₂₀BrN₂O) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore biological activity?

  • Analog synthesis : Introduce substituents (e.g., halogens, alkyl groups) at the 5-bromo or pentyloxy positions to modulate lipophilicity and electronic effects .
  • Biological assays : Test against target enzymes (e.g., viral proteases) or pathogens using in vitro MIC (minimum inhibitory concentration) assays .
  • Computational docking : Use AutoDock or Schrödinger Suite to predict binding modes with active sites (e.g., HIV-1 reverse transcriptase) .

Q. How can contradictions in reported biological data be resolved?

  • Assay standardization : Compare results under identical conditions (e.g., pH, temperature) and use internal controls (e.g., known inhibitors) .
  • Purity validation : Ensure >95% purity via HPLC and elemental analysis to exclude confounding impurities .
  • Mechanistic studies : Employ isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify target binding affinity .

Q. What challenges arise in crystallographic refinement of halogenated benzimidazoles?

  • Disorder in pentyloxy chains : Apply SHELXL restraints (e.g., DFIX, SIMU) to model flexible alkyl chains .
  • Heavy atom effects : Bromine’s high electron density may cause absorption errors; correct using SAD/MAD phasing .
  • Twinning : Use PLATON to detect twinning and refine with HKLF5 format in SHELXL .

Q. How can benzimidazole derivatives be integrated into privileged scaffolds for drug discovery?

  • Scaffold hybridization : Fuse with triazole or thiazole rings to enhance binding promiscuity .
  • Bioisosteric replacement : Substitute the pentyloxy group with sulfonyl or amide moieties to improve bioavailability .
  • Pharmacophore mapping : Identify critical H-bond donors/acceptors (e.g., benzimidazole N-H) using MOE or Phase .

Methodological Notes

  • Synthetic protocols : Always include inert atmosphere and moisture-free conditions to prevent hydrolysis .
  • Crystallography : Deposit structures in the Cambridge Structural Database (CSD) for reproducibility .
  • Data reporting : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for spectral and crystallographic data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.